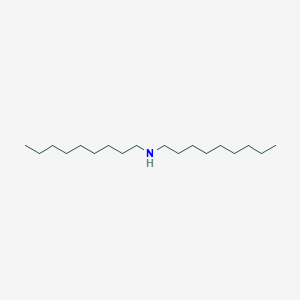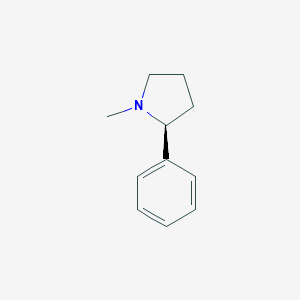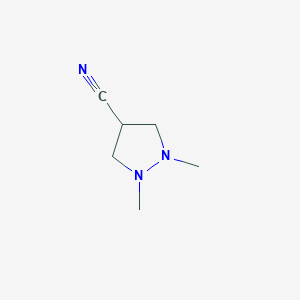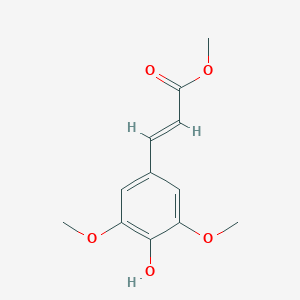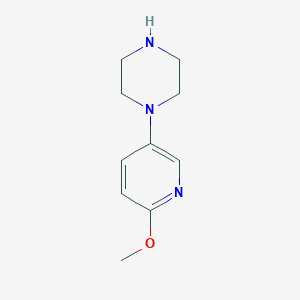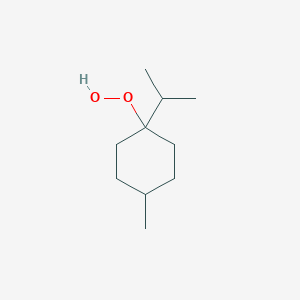
1-(Pyridin-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-2-yl)prop-2-en-1-one, also known as 2-pyridylcinnamaldehyde, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(Pyridin-2-yl)prop-2-en-1-one has been studied for its potential applications in various scientific fields. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In addition, it has been studied for its potential applications in organic electronics, such as organic light-emitting diodes and organic field-effect transistors. Its unique chemical structure and properties make it a promising candidate for further research in these fields.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-2-yl)prop-2-en-1-one is not fully understood. However, it has been reported to exhibit its biological activities through various pathways, including inhibition of enzyme activity, modulation of cell signaling pathways, and induction of apoptosis. Further research is needed to fully elucidate its mechanism of action.
Effets Biochimiques Et Physiologiques
1-(Pyridin-2-yl)prop-2-en-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, it has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. Furthermore, it has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines. These effects make it a promising candidate for further research in the development of new drugs and therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(Pyridin-2-yl)prop-2-en-1-one is its ease of synthesis. The reaction conditions are relatively mild and the yields are high, making it a cost-effective and efficient compound to produce. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings. Further research is needed to overcome this limitation and to optimize its use in various experimental settings.
Orientations Futures
There are many possible future directions for research on 1-(Pyridin-2-yl)prop-2-en-1-one. One area of research could focus on its potential applications in the development of new drugs and therapies for various diseases, including cancer and infectious diseases. Another area of research could focus on its potential applications in organic electronics, such as the development of more efficient organic light-emitting diodes and organic field-effect transistors. Furthermore, research could focus on the optimization of the synthesis method and the development of new methods for the production of this compound. Overall, 1-(Pyridin-2-yl)prop-2-en-1-one is a promising compound with many potential applications in various scientific fields. Further research is needed to fully understand its properties and to optimize its use in various experimental settings.
Méthodes De Synthèse
The synthesis of 1-(Pyridin-2-yl)prop-2-en-1-one involves the reaction between pyridine-2-carbaldehyde and cinnamaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism and yields the desired product in good yields. This method has been reported in various research studies and has been optimized for higher efficiency.
Propriétés
Numéro CAS |
157592-40-0 |
|---|---|
Nom du produit |
1-(Pyridin-2-yl)prop-2-en-1-one |
Formule moléculaire |
C8H7NO |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H7NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6H,1H2 |
Clé InChI |
XLHDKOPRDYEEQY-UHFFFAOYSA-N |
SMILES |
C=CC(=O)C1=CC=CC=N1 |
SMILES canonique |
C=CC(=O)C1=CC=CC=N1 |
Synonymes |
2-Propen-1-one,1-(2-pyridinyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



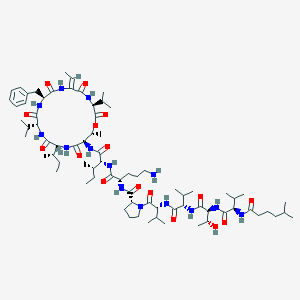
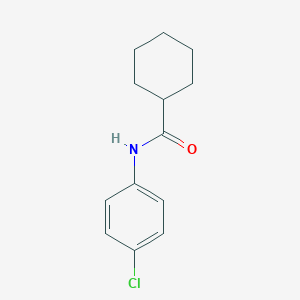
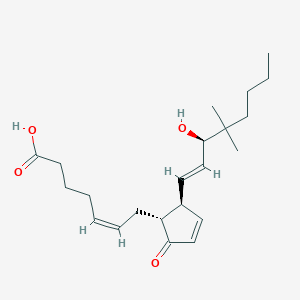
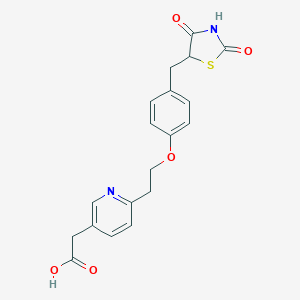
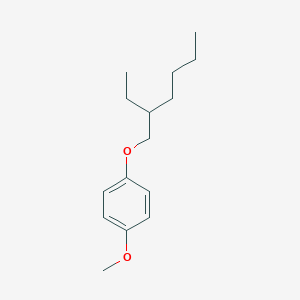
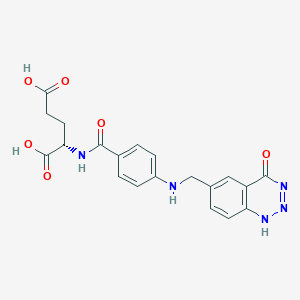
![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)
